4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
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Overview
Description
This compound is a selective agonist of the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate involves several steps. The starting materials typically include 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl and 3,4,5-trimethoxybenzoic acid. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying cannabinoid receptor interactions.
Biology: Investigated for its effects on immune cell regulation and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Mechanism of Action
The compound exerts its effects by selectively binding to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of various signaling pathways, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, the compound has antioxidant and anti-apoptotic effects, contributing to its neuroprotective and anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy acetic acid
- 2-(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy) propionic acid ethyl ester
Uniqueness
What sets 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate apart from similar compounds is its selective agonism of the CB2 receptor, which makes it particularly effective in modulating immune responses and inflammation without the psychoactive effects associated with CB1 receptor activation.
Properties
Molecular Formula |
C24H24O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H24O7/c1-13-18(10-9-16-15-7-5-6-8-17(15)24(26)31-21(13)16)30-23(25)14-11-19(27-2)22(29-4)20(12-14)28-3/h9-12H,5-8H2,1-4H3 |
InChI Key |
YZRMCGQLBGVHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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